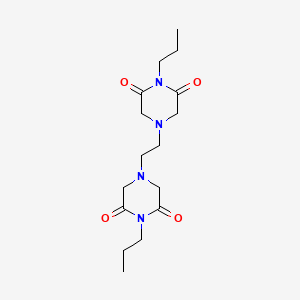![molecular formula C19H35NO3 B14587303 7-[Acryloyl(nonyl)amino]heptanoic acid CAS No. 61042-42-0](/img/structure/B14587303.png)
7-[Acryloyl(nonyl)amino]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[Acryloyl(nonyl)amino]heptanoic acid is a synthetic organic compound characterized by the presence of an acryloyl group attached to a nonyl-substituted amino heptanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Acryloyl(nonyl)amino]heptanoic acid typically involves the following steps:
Acryloylation: The introduction of the acryloyl group is achieved through the reaction of acryloyl chloride with nonylamine under basic conditions. This step forms the acryloyl(nonyl)amine intermediate.
Amidation: The acryloyl(nonyl)amine is then reacted with heptanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[Acryloyl(nonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of heptanoic acid and acryloyl(nonyl)amine.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acids and Bases: Hydrolysis reactions typically require strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Polymers: Polymerization of the acryloyl group results in the formation of various polymeric materials.
Hydrolysis Products: Hydrolysis yields heptanoic acid and acryloyl(nonyl)amine.
Scientific Research Applications
7-[Acryloyl(nonyl)amino]heptanoic acid has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or biocompatibility.
Materials Science: The compound is explored for its potential in creating advanced materials, including hydrogels and nanocomposites.
Biomedical Research: Due to its biocompatibility, it is investigated for use in drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of 7-[Acryloyl(nonyl)amino]heptanoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl group reacts with radical initiators to form polymers, while the nonyl and heptanoic acid moieties contribute to the compound’s hydrophobic and structural properties.
Comparison with Similar Compounds
Similar Compounds
7-Aminoheptanoic Acid: This compound lacks the acryloyl and nonyl groups, making it less versatile in polymerization reactions.
Acryloyl Chloride: While it contains the acryloyl group, it does not have the amino and heptanoic acid functionalities, limiting its applications in forming complex structures.
Uniqueness
7-[Acryloyl(nonyl)amino]heptanoic acid is unique due to its combination of an acryloyl group, a nonyl-substituted amino group, and a heptanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and form advanced materials with specific properties.
Properties
CAS No. |
61042-42-0 |
|---|---|
Molecular Formula |
C19H35NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
7-[nonyl(prop-2-enoyl)amino]heptanoic acid |
InChI |
InChI=1S/C19H35NO3/c1-3-5-6-7-8-10-13-16-20(18(21)4-2)17-14-11-9-12-15-19(22)23/h4H,2-3,5-17H2,1H3,(H,22,23) |
InChI Key |
ISZWAYHKDXLTKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCCCCC(=O)O)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


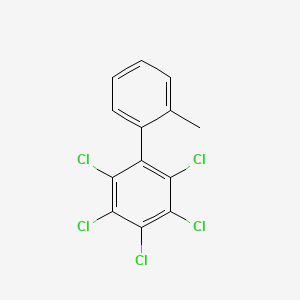
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)
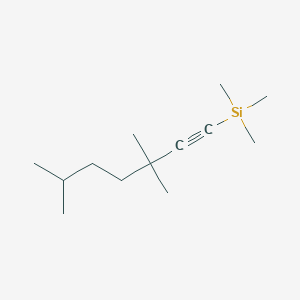

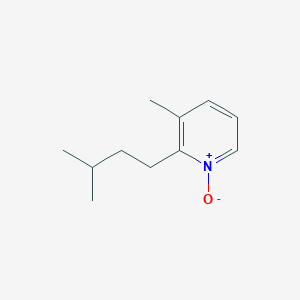
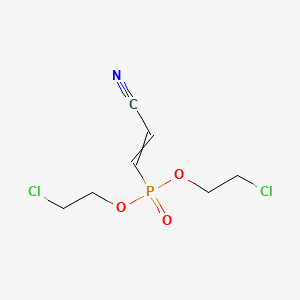
![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)

![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
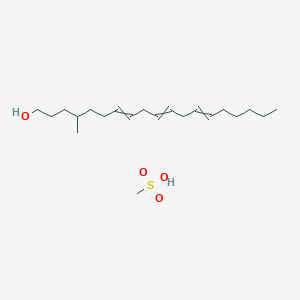
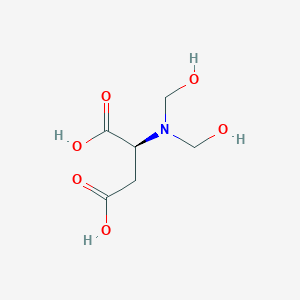
![1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B14587288.png)
![1-Pentanone, 1-[3-(chloromethyl)oxiranyl]-](/img/structure/B14587295.png)
